molecular formula C14H18ClNO3S B2551932 2-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide CAS No. 2310223-73-3

2-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide

Cat. No.: B2551932
CAS No.: 2310223-73-3
M. Wt: 315.81
InChI Key: KJAJYVZWOIDOOL-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies.

Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species

Research on novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) has been conducted to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species and specifically detect hypochlorite, highlighting their utility in studying the roles of hROS in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Antimicrobial Activities

A study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed their biological activity against mycobacterial, bacterial, and fungal strains, comparable with or higher than standards like isoniazid and ciprofloxacin. This research underscores the potential of structurally similar compounds in developing new antimicrobial agents (A. Imramovský et al., 2011).

Synthesis Methodologies

Studies on the synthesis of related benzamide derivatives, such as the copper-catalysed intramolecular O-arylation for benzoxazole synthesis from N-(2-iodo-/bromo-/chlorophenyl)benzamides, provide valuable insights into chemical synthesis methodologies that could be applicable to the compound of interest. These methodologies offer efficient routes for synthesizing benzoxazoles, highlighting the versatility of benzamide derivatives in synthetic chemistry (Fengtian Wu et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzamides have been widely used in various fields, including medicine, and their mechanisms of action can vary widely depending on the specific compound .

Properties

IUPAC Name

2-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c15-12-4-2-1-3-11(12)13(18)16-9-14(19-7-6-17)5-8-20-10-14/h1-4,17H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJYVZWOIDOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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